molecular formula C13H14BrN3O B14902459 N-(5-bromo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide

N-(5-bromo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide

Cat. No.: B14902459
M. Wt: 308.17 g/mol
InChI Key: PHQSPPBJJJAQEF-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, a methyl group attached to a phenyl ring, and a pyrazole ring connected to a propanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce the bromine atom at the 5-position.

    Formation of Pyrazole Ring: The brominated intermediate is then reacted with hydrazine to form the pyrazole ring.

    Amidation: The final step involves the reaction of the pyrazole intermediate with propanoyl chloride to form the propanamide chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the propanamide chain.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

N-(5-bromo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide
  • N-(5-fluoro-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide
  • N-(5-iodo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide

Uniqueness

N-(5-bromo-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability.

Properties

Molecular Formula

C13H14BrN3O

Molecular Weight

308.17 g/mol

IUPAC Name

N-(5-bromo-2-methylphenyl)-3-pyrazol-1-ylpropanamide

InChI

InChI=1S/C13H14BrN3O/c1-10-3-4-11(14)9-12(10)16-13(18)5-8-17-7-2-6-15-17/h2-4,6-7,9H,5,8H2,1H3,(H,16,18)

InChI Key

PHQSPPBJJJAQEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC(=O)CCN2C=CC=N2

Origin of Product

United States

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